![molecular formula C13H15ClF3N3O B2368124 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone CAS No. 861209-70-3](/img/structure/B2368124.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone
カタログ番号 B2368124
CAS番号:
861209-70-3
分子量: 321.73
InChIキー: UYZQPKSFAKPEFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , are used as building blocks in the synthesis of various chemical compounds .
Physical And Chemical Properties Analysis
Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , have properties like a density of around 1.5 g/mL at 25 °C and a boiling point of around 50-55 °C .科学的研究の応用
Synthesis and Development
- The compound is utilized in the synthesis of various pharmaceutical agents. For instance, its involvement in the synthesis of antifungal agents like Voriconazole, which is a broad-spectrum Triazole antifungal agent. The synthesis process includes setting relative stereochemistry and variations in pyrimidine substitution patterns (Butters et al., 2001).
Pharmacological Research
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, has demonstrated significant anticonvulsant activity in animal models of epilepsy. These compounds include derivatives of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone (Kamiński et al., 2015).
Cognitive Function Enhancement
- Studies have shown that certain derivatives of this compound can improve learning and memory in mice. Specific derivatives like Promoting Memory No.5 and No.6 have demonstrated efficacy in improving learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).
Catalytic and Material Science
- In material science, particularly in the synthesis of organometallic compounds, this compound is used as a precursor. For instance, it was used in the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, contributing to advancements in ethylene reactivity and polymerization (Sun et al., 2007).
Antiviral Research
- The compound's derivatives have been explored for their potential in antiviral activities. For example, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been studied for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating a potential route for new antiviral agents (Attaby et al., 2006).
Histamine Receptor Antagonism
- In the context of histamine receptor antagonism, this compound's derivatives have been synthesized for medical applications, such as the development of H(3) receptor antagonists. These syntheses often involve complex chemical processes including stereochemical inversions and Mitsunobu reactions (Pippel et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c1-19-2-4-20(5-3-19)12(21)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZQPKSFAKPEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
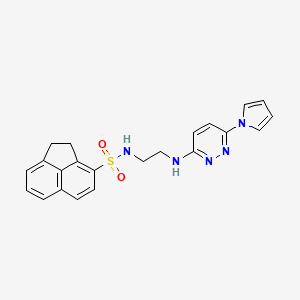
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)
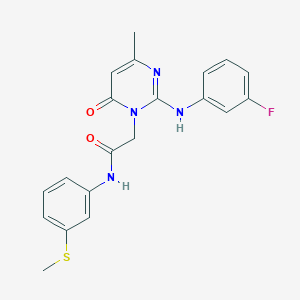
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)
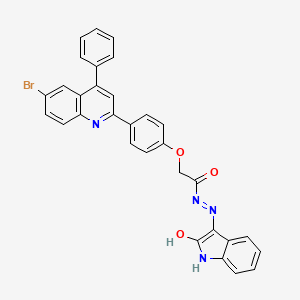
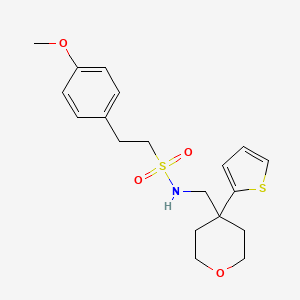
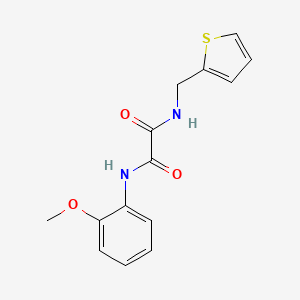
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368061.png)
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B2368062.png)
![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)